molecular formula C7H7F7O B12082823 4-(Ethenyloxy)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane CAS No. 90999-86-3

4-(Ethenyloxy)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane

Cat. No.: B12082823
CAS No.: 90999-86-3
M. Wt: 240.12 g/mol
InChI Key: PPGVHBFAAPSLEH-UHFFFAOYSA-N
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Description

4-(Ethenyloxy)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane is an organofluorine compound characterized by the presence of both ethenyloxy and trifluoromethyl groups. This compound is of interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of a suitable precursor with sulfur tetrafluoride or antimony trifluoride . The reaction conditions often require the use of a solvent such as acetonitrile and may involve microwave irradiation to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The use of continuous flow reactors can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethenyloxy)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Ethenyloxy)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Ethenyloxy)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can influence the reactivity and stability of the compound, making it a valuable tool in various chemical reactions. The pathways involved often include nucleophilic attack on the carbon atoms adjacent to the fluorine atoms, leading to the formation of new bonds and the generation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethenyloxy)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane is unique due to the combination of ethenyloxy and trifluoromethyl groups, which impart distinct chemical properties. The presence of multiple fluorine atoms enhances its electron-withdrawing capability, making it highly reactive in various chemical transformations. This compound’s unique structure allows for its use in specialized applications where other fluorinated compounds may not be as effective.

Properties

CAS No.

90999-86-3

Molecular Formula

C7H7F7O

Molecular Weight

240.12 g/mol

IUPAC Name

4-ethenoxy-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane

InChI

InChI=1S/C7H7F7O/c1-2-15-4-3-5(8,6(9,10)11)7(12,13)14/h2H,1,3-4H2

InChI Key

PPGVHBFAAPSLEH-UHFFFAOYSA-N

Canonical SMILES

C=COCCC(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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